Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-
Overview
Description
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is a tricyclic compound known for its diverse biological activities. This compound belongs to the pyrrolobenzodiazepine family, which has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- involves its interaction with molecular targets such as DNA and specific proteins. This compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,1-c)(1,4)benzodiazepine: Known for its anticancer activity and DNA-binding properties.
Pyrrolo(1,2-a)(1,4)benzodiazepine: Studied for its potential as a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Pyrrolo(1,2-d)(1,4)benzodiazepine: Exhibits neuroprotective effects and is being investigated for its use in treating neurodegenerative diseases.
Uniqueness
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is unique due to its specific tricyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and interact with various molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13/h1-3,12H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAMATUDUKFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC=CC1=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182913 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28740-91-2 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028740912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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